

physical and chemical properties of 1-Nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Nitrobenzotrifluoride

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An In-depth Technical Guide to 1-Nitro-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and toxicological properties of 1-Nitro-2-(trifluoromethyl)benzene. It includes detailed experimental protocols for its synthesis and analysis, along with visualizations of key processes. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Core Chemical and Physical Properties

1-Nitro-2-(trifluoromethyl)benzene, also known as **2-nitrobenzotrifluoride**, is an aromatic organic compound with the chemical formula $C_7H_4F_3NO_2$. The presence of both a nitro group and a trifluoromethyl group on the benzene ring significantly influences its chemical reactivity and physical properties.

Structural and General Data

Property	Value	Reference
IUPAC Name	1-Nitro-2-(trifluoromethyl)benzene	[1]
Synonyms	2-Nitrobenzotrifluoride, o-Nitrobenzotrifluoride, 2-(Trifluoromethyl)nitrobenzene	[1]
CAS Number	384-22-5	[2]
Molecular Formula	C ₇ H ₄ F ₃ NO ₂	[2]
Molecular Weight	191.11 g/mol	[2]
Appearance	Colorless solid	[2]
Odor	None reported	[2]

Physical Properties

Property	Value	Reference
Melting Point	32 °C	[2]
Boiling Point	217.4 ± 0.0 °C at 760 mmHg	[2]
Density	1.4 ± 0.1 g/cm ³	[2]
Flash Point	95.6 ± 0.0 °C	[2]
Water Solubility	Insoluble	[3]
Vapor Pressure	0.2 ± 0.4 mmHg at 25°C	[2]
LogP	2.58	[2]
Index of Refraction	1.473	[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1-Nitro-2-(trifluoromethyl)benzene.

NMR Spectroscopy

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Solvent
^1H	7.88-7.82	m	CDCl_3
^1H	7.77-7.73	m	CDCl_3
^{13}C	148.4, 133.3, 132.7, 128.1 (q, $J = 5.0$ Hz), 125.1, 123.8 (q, $J =$ 3.0 Hz)	CDCl ₃	
^{19}F	-62.05	s	CDCl_3

Note: NMR data can vary slightly based on solvent and experimental conditions.

Mass Spectrometry

Mass spectrometry data for 1-Nitro-2-(trifluoromethyl)benzene is available in the NIST WebBook, which can be a valuable resource for its identification.[\[1\]](#)

Chemical Properties and Reactivity

1-Nitro-2-(trifluoromethyl)benzene is a stable compound under normal temperatures and pressures.[\[2\]](#) However, it is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[\[2\]](#) Hazardous decomposition products upon combustion include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride gas.[\[2\]](#)

The trifluoromethyl group is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution. The nitro group is also a deactivating group.

Experimental Protocols

Synthesis of 1-Nitro-2-(trifluoromethyl)benzene via Nitration of Benzotrifluoride

This protocol is adapted from general procedures for the nitration of substituted benzotrifluorides, which typically yield a mixture of isomers.[\[4\]](#)[\[5\]](#)

Materials:

- Benzotrifluoride
- Concentrated Nitric Acid (98%)
- Concentrated Sulfuric Acid (98%)
- Methylene Chloride
- Sodium Carbonate Solution (aqueous)
- Ice
- Round-bottom flask with magnetic stirrer
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 250 g (3.97 moles) of concentrated nitric acid to approximately -18°C using an ice-salt bath.[5]
- Slowly add 100 g (0.62 moles) of benzotrifluoride dropwise to the cooled nitric acid with vigorous stirring, maintaining the temperature between -16°C and -22°C. The addition should take approximately 2 hours.[5]
- After the addition is complete, continue stirring for an additional 15 minutes at the same temperature.[5]
- Carefully pour the reaction mixture into a beaker containing a mixture of ice and water.

- Transfer the mixture to a separatory funnel and add methylene chloride to extract the nitrated products.[5]
- Separate the organic layer and wash it with a sodium carbonate solution to neutralize any remaining acid.[5]
- Remove the methylene chloride using a rotary evaporator to yield a crude oil containing a mixture of 2-nitro, 4-nitro, and 6-nitro isomers.[5]
- The isomers can be separated by fractional distillation.[4]

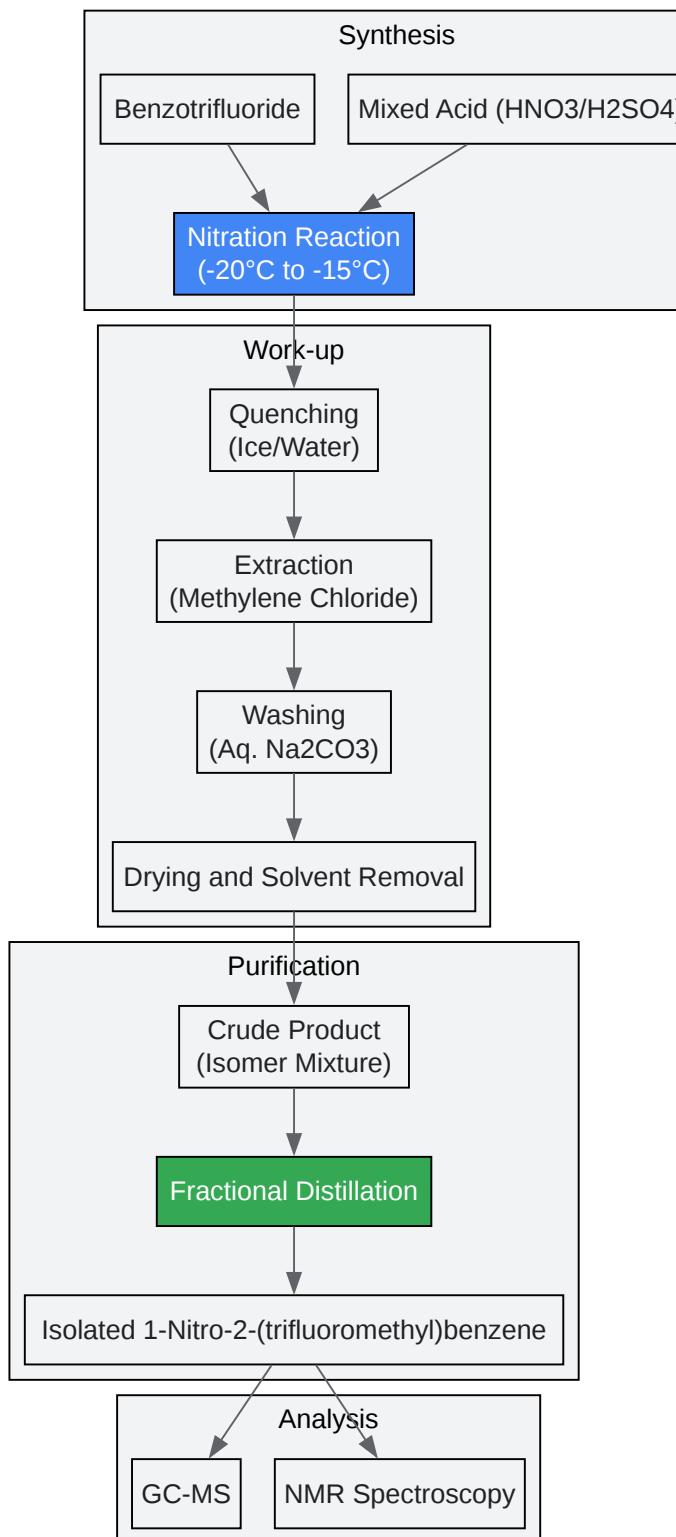
Expected Outcome: The nitration of benzotrifluoride typically yields a mixture of isomers. The distribution can be influenced by reaction temperature, with lower temperatures favoring the formation of the 2-nitro (ortho) isomer.[4][5] The crude product will require purification, most commonly by fractional distillation, to isolate the 1-Nitro-2-(trifluoromethyl)benzene.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable method for the analysis and quantification of 1-Nitro-2-(trifluoromethyl)benzene and its isomers. A typical GC method would involve a capillary column and a temperature program to achieve separation of the isomers.[6] The mass spectrometer can be used for identification based on the fragmentation pattern.

Mandatory Visualizations Synthesis and Purification Workflow

Synthesis and Purification of 1-Nitro-2-(trifluoromethyl)benzene

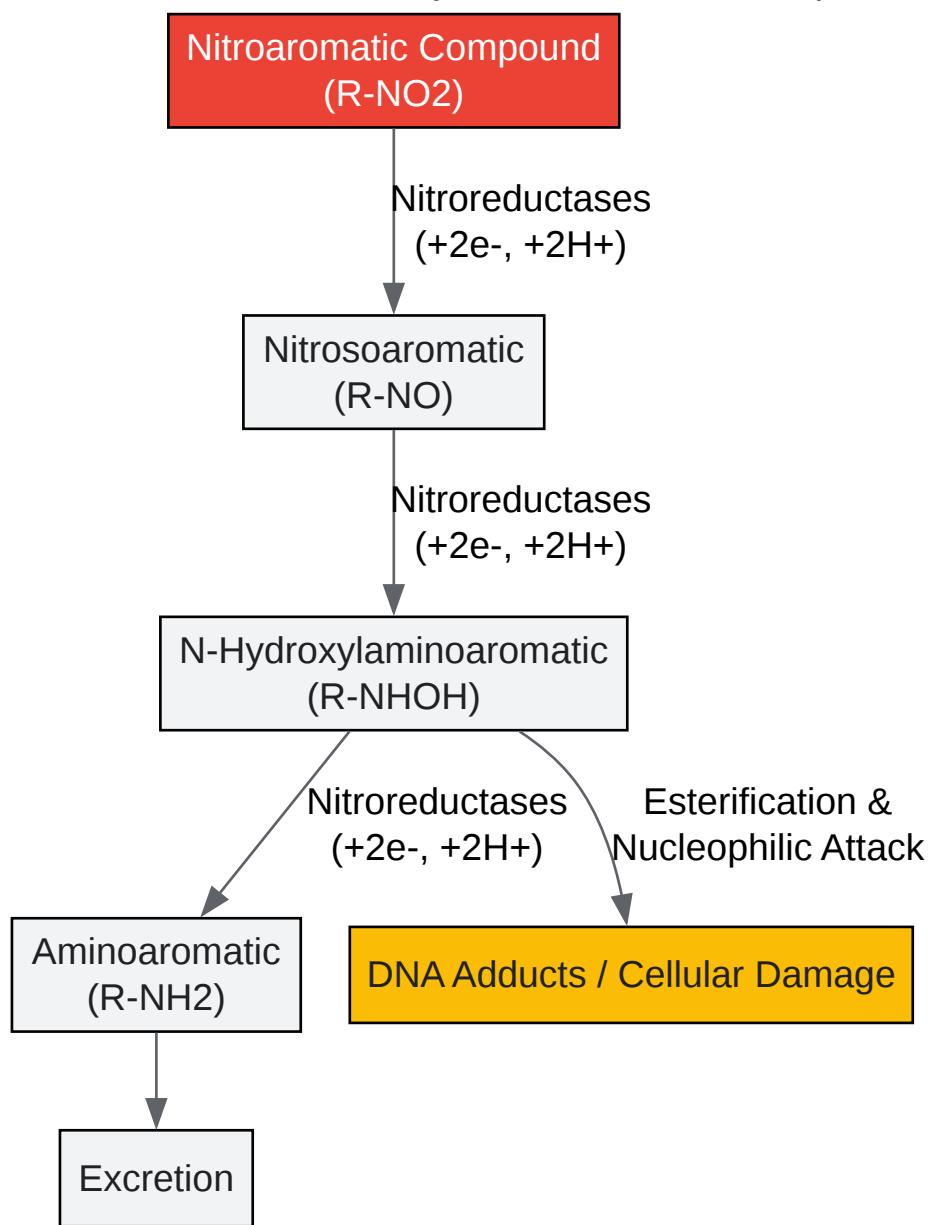
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Caption: Workflow for the synthesis, purification, and analysis of 1-Nitro-2-(trifluoromethyl)benzene.

General Metabolic Pathway of Nitroaromatic Compounds

While specific signaling pathways for 1-Nitro-2-(trifluoromethyl)benzene are not well-documented, the general metabolic pathway for nitroaromatic compounds involves the reduction of the nitro group. This process is crucial for both their biological activity and toxicity.

General Metabolic Pathway of Nitroaromatic Compounds



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Caption: Generalized metabolic reduction pathway of nitroaromatic compounds.

Toxicology and Safety

1-Nitro-2-(trifluoromethyl)benzene is classified as harmful if swallowed and irritating to the eyes, respiratory system, and skin.[\[2\]](#) The toxicological properties of this specific compound have not been extensively investigated.[\[2\]](#) However, nitroaromatic compounds, in general, are known to cause methaemoglobinemia.[\[7\]](#) The metabolism of nitrobenzene involves reduction to aminophenols and oxidation to nitrophenols, which are then excreted.[\[7\]](#)

Handling Precautions:

- Use in a well-ventilated area or under a fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Avoid inhalation of dust or vapors.
- Avoid contact with skin and eyes.[\[2\]](#)

First Aid Measures:

- Eyes: Immediately flush with plenty of water for at least 15 minutes.
- Skin: Wash off with soap and plenty of water.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water.
- Inhalation: Move to fresh air.

Seek medical attention if symptoms persist.

Applications in Research and Development

1-Nitro-2-(trifluoromethyl)benzene serves as a valuable building block in organic synthesis. The presence of the trifluoromethyl and nitro groups makes it a useful precursor for the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. The nitro group can be readily reduced to an amine, which can then undergo a variety of further chemical transformations.

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- To cite this document: BenchChem. [physical and chemical properties of 1-Nitro-2-(trifluoromethyl)benzene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1293377#physical-and-chemical-properties-of-1-nitro-2-trifluoromethyl-benzene>]

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